2,6-Dibromoimidazo[1,2-b]pyridazine
Description
Structure
3D Structure
Properties
CAS No. |
1105714-53-1 |
|---|---|
Molecular Formula |
C6H3Br2N3 |
Molecular Weight |
276.92 g/mol |
IUPAC Name |
2,6-dibromoimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C6H3Br2N3/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H |
InChI Key |
LYMFWXFCKMIAFO-UHFFFAOYSA-N |
SMILES |
C1=CC(=NN2C1=NC(=C2)Br)Br |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)Br)Br |
Origin of Product |
United States |
Synthetic Strategies for 2,6 Dibromoimidazo 1,2 B Pyridazine and Its Derivatives
Direct Synthetic Routes to the Imidazo[1,2-b]pyridazine (B131497) Core System
The construction of the fundamental imidazo[1,2-b]pyridazine ring system is the initial and most critical phase in the synthesis of its derivatives. This is typically achieved through cyclocondensation or intramolecular cyclization reactions.
Condensation Reactions Utilizing α-Haloketones and 3-Aminopyridazines
A primary and well-established method for synthesizing the imidazo[1,2-b]pyridazine core involves the condensation reaction between a 3-aminopyridazine (B1208633) and an α-haloketone. nih.govumich.edu This reaction, often referred to as the Tschitschibabin reaction, proceeds by initial N-alkylation of the pyridazine (B1198779) ring nitrogen (N1) by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
The success of this condensation is significantly influenced by the nature of the substituents on the pyridazine ring. The introduction of a halogen at the 6-position of the 3-aminopyridazine precursor has been shown to facilitate the formation of the imidazo[1,2-b]pyridazine ring in good yields. nih.gov In the absence of such a substituent, the non-adjacent ring nitrogen in 3-aminopyridazine is more nucleophilic, leading to preferential alkylation at that site, which hinders the desired cyclization. nih.gov The reaction is typically carried out under mild basic conditions, using reagents like sodium bicarbonate. nih.gov
Table 1: Examples of Imidazo[1,2-b]pyridazine Synthesis via Condensation
| 3-Aminopyridazine Precursor | α-Haloketone | Resulting Imidazo[1,2-b]pyridazine | Reference |
|---|---|---|---|
| 3-Amino-6-halopyridazine | α-Bromoketone | 6-Halo-substituted imidazo[1,2-b]pyridazine | nih.gov |
| 3-Amino-6-(phenylthio)pyridazine | 1-Bromopinacolone | 2-t-Butyl-6-(phenylthio)imidazo[1,2-b]pyridazine | umich.edu |
Intramolecular Cyclization Approaches
Beyond direct condensation, intramolecular cyclization strategies offer powerful alternatives for constructing the imidazo[1,2-b]pyridazine core. These methods often involve the use of transition-metal catalysts to facilitate the key ring-forming step. researchgate.net
Palladium-catalyzed intramolecular C-H amination is one such approach. researchgate.net This involves an initial intermolecular Buchwald-Hartwig amination of a suitably substituted pyridine (B92270) or pyridazine with an aminopyridazine, followed by a palladium-catalyzed intramolecular N-arylation to close the imidazole (B134444) ring. researchgate.net
Copper-catalyzed oxidative cyclization presents another modern strategy. For instance, a one-pot methodology has been developed to synthesize 2-halo-substituted imidazo[1,2-b]pyridazines from haloalkynes using copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). researchgate.net These advanced methods provide access to a wide range of substituted imidazo[1,2-b]pyridazines from readily available starting materials. researchgate.net
Targeted Halogenation Methodologies for Dibromination
To obtain 2,6-dibromoimidazo[1,2-b]pyridazine, targeted introduction of bromine atoms is necessary. This can be achieved either by direct bromination of the pre-formed heterocyclic core or by using pre-brominated precursors in the initial synthesis.
Regioselective Bromination at the 2 and 6 Positions
The direct bromination of the parent imidazo[1,2-b]pyridazine ring system requires careful control to achieve the desired 2,6-disubstitution pattern. The electronic nature of the fused rings dictates the regioselectivity of electrophilic substitution. The five-membered imidazole ring is generally more susceptible to electrophilic attack than the pyridazine ring. echemi.com Specifically, the C3 position is often the most reactive site for electrophilic halogenation in imidazo[1,2-a]pyridines and related systems. echemi.comresearchgate.netrsc.orgnih.gov
Achieving bromination at the C2 position often requires specific strategies. One approach involves a metal-free electrochemical method using an organic bromide salt like tetra-n-butylammonium bromide (TBAB), which can act as both the brominating agent and the electrolyte. rsc.org While this method has been demonstrated for various imidazo (B10784944) heteroaromatic motifs, achieving specific dibromination at the 2- and 6-positions would likely depend on the substrate and reaction conditions.
A more common route to this compound likely involves a multi-step sequence. A plausible pathway starts with the synthesis of 6-bromoimidazo[1,2-b]pyridazine, which is then subjected to a second bromination step. A patent describes the bromination of a 6-substituted imidazo[1,2-b]pyridazine to afford a brominated intermediate, suggesting this sequential approach is viable. google.com The initial 6-bromo substituent is carried through from a 3-amino-6-bromopyridazine (B1273705) precursor. The subsequent bromination would then target the imidazole ring.
Strategies for Differential Halogenation and Substituent Introduction
The bromine atoms in this compound are valuable handles for introducing further molecular diversity. These positions can be selectively functionalized using a variety of modern cross-coupling reactions. researchgate.net The differential reactivity of the C-Br bonds at the 2- and 6-positions can be exploited to introduce different substituents sequentially.
Organometallic cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Stille reactions are widely used to form new carbon-carbon and carbon-heteroatom bonds at these halogenated positions. researchgate.net For example, a Suzuki coupling can be performed at one of the bromine sites, followed by a different coupling reaction at the remaining bromine, allowing for the controlled and differential introduction of various groups. google.com
Preparation of Precursors for this compound Synthesis
The synthesis of the target compound is critically dependent on the availability of appropriate precursors, namely substituted 3-aminopyridazines and α-haloketones.
The key precursor for introducing the 6-bromo substituent is 3-amino-6-bromopyridazine. This can be prepared from 3,6-dibromopyridazine (B94444) by reaction with aqueous ammonia (B1221849). A similar method is used to prepare 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine (B152260). nih.gov Alternatively, 3-amino-6-iodopyridazine has been obtained in high yield by refluxing 3-amino-6-chloropyridazine in hydroiodic acid. nih.gov
The other key components, α-haloketones, are also prepared through established methods. nih.gov For instance, α-bromoketones can be synthesized by the α-bromination of the corresponding ketone using reagents like pyridinium (B92312) tribromide or copper(II) bromide. nih.gov The specific choice of α-haloketone will determine the substituent at the C2 position of the final product. To synthesize the parent this compound, a dihaloacetaldehyde or a similar two-carbon electrophile would be required in the condensation step with 3-amino-6-bromopyridazine.
Table 2: Key Precursors and Their Synthesis
| Precursor | Synthetic Route | Reference |
|---|---|---|
| 3-Amino-6-chloropyridazine | Reaction of 3,6-dichloropyridazine with aqueous ammonia at 130 °C | nih.gov |
| 3-Amino-6-iodopyridazine | Refluxing 3-amino-6-chloropyridazine in 57% HI solution | nih.gov |
| α-Bromoketones | α-Bromination of ketones with pyridinium tribromide or CuBr₂ | nih.gov |
| 3-Amino-6-(phenylthio)pyridazine | Synthesized from 3-amino-6-chloropyridazine | umich.edu |
Synthesis of Halogenated Aminopyridazines
The availability of appropriately substituted 3-aminopyridazines is a critical prerequisite for the synthesis of the target scaffold. Halogen atoms at the 6-position of the pyridazine ring are particularly important as they provide a handle for further functionalization via nucleophilic substitution reactions. nih.gov
A common precursor is 3-amino-6-chloropyridazine, which can be used directly in condensation reactions or serve as a starting point for other halogenated analogs. For instance, 3-amino-6-iodopyridazine can be prepared from 3-amino-6-chloropyridazine by refluxing it in a hydroiodic acid (HI) solution, resulting in an 81% yield. nih.gov Another approach involves the synthesis of 4-bromo-6-chloro-pyridazin-3-amine, which can be purified by precipitation and washing with solvents like n-heptane. google.com
The general strategy often involves the reaction of a dihalopyridazine with an amine source. For example, the synthesis of aminophthalazines, a related class of compounds, involves reacting a dichlorophthalazine with an aniline (B41778) derivative in refluxing ethanol. nih.gov These methods highlight the modular nature of synthesizing substituted aminopyridazines, which are crucial building blocks.
Table 1: Synthesis of Halogenated Aminopyridazine Precursors
| Starting Material | Reagent(s) | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Amino-6-chloropyridazine | 57% Hydroiodic Acid (HI) | 3-Amino-6-iodopyridazine | 81% | nih.gov |
Preparation of α-Bromoketones
The second key component in the classical synthesis of imidazo[1,2-b]pyridazines is the α-bromoketone. These reactive intermediates are typically prepared by the bromination of a corresponding ketone. The choice of brominating agent and reaction conditions is crucial for achieving high yields and selectivity.
Several methods for the α-bromination of ketones have been reported. For example, α-bromoketones can be prepared from acetophenone (B1666503) derivatives through a dibromination and subsequent debromination procedure. nih.gov Alternatively, direct bromination using reagents like copper(I) bromide or pyridinium tribromide is effective. nih.gov Another common and powerful brominating agent is N-bromosuccinimide (NBS). prepchem.com The reaction of 2-aminopyridine (B139424) derivatives with in-situ generated α-bromo acetophenones (from the ketone and NBS) under microwave irradiation is a reported method for synthesizing related imidazo[1,2-a]pyridines. researchgate.net
Table 2: Examples of α-Bromoketone Synthesis
| Ketone Precursor | Brominating Agent | α-Bromoketone Product | Reference |
|---|---|---|---|
| 2-Acetyl-5-nitrothiophene | Copper(I) bromide | 2-Bromo-1-(5-nitrothiophen-2-yl)ethan-1-one | nih.gov |
| 1-(5-(Dimethylamino)pyridin-2-yl)ethanone | Pyridinium tribromide | 2-Bromo-1-(5-(dimethylamino)pyridin-2-yl)ethan-1-one | nih.gov |
The condensation of a 3-amino-6-halopyridazine with an α-bromoketone, such as 1-bromopinacolone, is typically performed by heating the reactants in a solvent like dimethylformamide (DMF) to yield the corresponding imidazo[1,2-b]pyridazine derivative. umich.edu
Purification and Spectroscopic Characterization Techniques in Synthetic Studies
Following the synthesis, rigorous purification and characterization are essential to confirm the identity and purity of the target compounds. A combination of chromatographic and spectroscopic methods is employed for this purpose.
Chromatographic Separation Methods
Chromatography is the cornerstone of purification in the synthesis of imidazo[1,2-b]pyridazine derivatives. The choice of method depends on the scale of the reaction and the physical properties of the product.
Column Chromatography: Open-bed silica (B1680970) chromatography is a standard technique used for purification. umich.edu For instance, after a reaction, the mixture can be loaded onto a silica gel column and eluted with a suitable solvent system, such as chloroform, to isolate the desired product. umich.edu
Filtration and Extraction: Crude reaction mixtures are often processed by filtration to remove insoluble materials, such as catalysts or inorganic salts. nih.gov For example, filtering through celite is a common practice. nih.gov Subsequently, the product is often extracted from the aqueous phase into an organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate. nih.govumich.edu The combined organic layers are then washed, dried over an agent like anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. nih.govumich.edu
High-Performance Liquid Chromatography (HPLC): For ensuring high purity and for analytical purposes, HPLC is frequently used. The purity of final compounds is often confirmed by HPLC traces, which provide quantitative data on the product and any remaining impurities. researchgate.net
Spectroscopic and Spectrometric Characterization (e.g., NMR, Mass Spectrometry)
Once purified, the structure of the synthesized compounds is elucidated using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the molecular structure. nih.govsemanticscholar.orgnih.gov The chemical shifts, coupling constants, and signal integrations in the ¹H NMR spectrum provide detailed information about the proton environment. nih.gov ¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule, including the carbonyl and aromatic carbons of the heterocyclic system. nih.govsemanticscholar.orgnih.gov The disappearance of signals from starting materials (e.g., the NH proton of the pyridazine) and the appearance of new signals corresponding to the fused ring system confirm the successful formation of the product. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. semanticscholar.orgnih.gov Electrospray ionization (ESI-MS) is a common method for analyzing these types of compounds. semanticscholar.orgnih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively confirm the molecular formula of the product. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nih.govsemanticscholar.orgnih.gov Characteristic absorption bands can confirm the presence of specific bonds and structural features within the synthesized derivative.
The collective data from these analytical techniques provides unequivocal proof of the structure and purity of this compound and its derivatives, which is crucial for any further study or application. nih.gov
Reactivity and Functional Group Transformations of 2,6 Dibromoimidazo 1,2 B Pyridazine
Metal-Catalyzed Cross-Coupling Reactions at Halogen Centers
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.de For 2,6-dibromoimidazo[1,2-b]pyridazine, these reactions provide a means to selectively functionalize the C2 and C6 positions. A recent review highlights various organometallic chemistry-based methods for the functionalization of imidazo[1,2-b]pyridazines through cross-coupling reactions. researchgate.net
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide. wikipedia.orglibretexts.orgyonedalabs.com This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgnih.gov In the context of this compound, Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, or vinyl substituents. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. libretexts.org
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions
| Electrophile | Nucleophile (Boronic Acid/Ester) | Catalyst System | Base | Solvent | Product | Yield (%) |
| Aryl Halide | Phenylboronic acid | Pd(0) complex | K₃PO₄ | Dioxane/H₂O | 3-Arylindazole | 95% nih.gov |
| 6-Chloroindole | Phenylboronic acid | P1 or P2 precatalyst | K₃PO₄ | Dioxane/H₂O | Coupled product | 97% nih.gov |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Palladium catalyst | Not specified | Not specified | Thienylpyridazine derivatives | 14-28% nih.gov |
This table presents data from various Suzuki-Miyaura coupling reactions to illustrate typical conditions and outcomes. The data is not specific to this compound but is representative of the reaction type.
The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a powerful method for the formation of carbon-carbon bonds, specifically creating conjugated enynes and arylalkynes. libretexts.orgyoutube.com The reaction is typically carried out under mild conditions, often at room temperature, and is tolerant of various functional groups. wikipedia.orgorganic-chemistry.org This makes it a valuable tool for the alkynylation of the this compound core. The catalytic cycle involves both a palladium cycle and a copper cycle. wikipedia.org
Table 2: Sonogashira Coupling Reaction Components
| Component | Description |
| Electrophile | Aryl or vinyl halide (e.g., this compound) |
| Nucleophile | Terminal alkyne |
| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) libretexts.org |
| Co-catalyst | Copper(I) salt (e.g., CuI) wikipedia.org |
| Base | Amine base (e.g., triethylamine) organic-chemistry.org |
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. libretexts.orgnih.gov This reaction is a significant method for the synthesis of substituted alkenes. nih.gov The mechanism involves the oxidative addition of the halide to the palladium catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination. libretexts.org For this compound, the Heck reaction can be employed to introduce alkenyl substituents at the C2 and C6 positions.
Table 3: General Conditions for Heck Coupling Reactions
| Parameter | Typical Conditions |
| Catalyst | Pd(OAc)₂ with a ligand (e.g., tetrahydropyrimidinium salt) nih.gov |
| Base | K₂CO₃ nih.gov |
| Solvent | Aqueous media (e.g., Water-DMF) nih.gov |
| Temperature | 80 °C nih.gov |
Negishi Coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide. orgsyn.orgorgsyn.org This reaction is known for its high yields and tolerance of various functional groups. orgsyn.org The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents. orgsyn.org
Kumada Coupling , one of the earliest discovered cross-coupling reactions, utilizes a nickel or palladium catalyst to couple a Grignard reagent with an organic halide. organic-chemistry.orgnih.gov It is an economical method, particularly for the synthesis of unsymmetrical biaryls. organic-chemistry.org A key advantage is the direct use of Grignard reagents, which are readily available. organic-chemistry.org
Both Negishi and Kumada couplings offer pathways to functionalize this compound by forming new carbon-carbon bonds.
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organotin compound (stannane) and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is known for its tolerance of a wide array of functional groups. researchgate.net The organostannanes are stable to air and moisture, and many are commercially available. wikipedia.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org The Stille reaction can be used to introduce alkyl, vinyl, aryl, or other groups onto the imidazo[1,2-b]pyridazine (B131497) core.
Table 4: Key Features of the Stille Coupling Reaction
| Feature | Description |
| Organometallic Reagent | Organostannane (R-Sn(Alkyl)₃) wikipedia.org |
| Electrophile | Halide or pseudohalide (e.g., this compound) libretexts.org |
| Catalyst | Palladium(0) complex libretexts.org |
| Additives | Cu(I) salts and fluoride (B91410) ions can accelerate the reaction. organic-chemistry.org |
Nucleophilic Substitution Reactions at Bromine Centers
The bromine atoms on the this compound ring are susceptible to nucleophilic substitution, allowing for the introduction of a variety of heteroatom-containing functional groups. These reactions typically involve the displacement of the bromide ion by a nucleophile.
Recent research has demonstrated an efficient method for the C-6 amination of 3-bromo-6-halo-imidazo[1,2-b]pyridazines. researchgate.net This method utilizes a phase transfer catalyst in the presence of a fluoride source to achieve high yields of the aminated products. researchgate.net Specifically, the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) with various amines in DMSO at 100°C, with cesium fluoride and a phase transfer catalyst, resulted in consistently high yields of the corresponding 6-amino derivatives. researchgate.net This suggests a similar reactivity pattern can be expected for this compound. The mechanism of nucleophilic aromatic substitution can proceed through different pathways, including the SNAr mechanism, which involves the formation of a Meisenheimer-type intermediate. wur.nl
Table 5: C-6 Amination of a 6-Halo-Imidazo[1,2-b]pyridazine Derivative
| Substrate | Nucleophile | Conditions | Product | Yield (%) |
| 3-bromo-6-chloroimidazo[1,2-b]pyridazine | Butylamine | CsF, BnEt₃NCl, DMSO, 100°C, 24h | 6-(Butylamino)-3-bromoimidazo[1,2-b]pyridazine | 94% researchgate.net |
| 3-bromo-6-chloroimidazo[1,2-b]pyridazine | Various amines | CsF, BnEt₃NCl, DMSO, 100°C, 24h | 6-aminated products | 92% (average) researchgate.net |
This table showcases the efficiency of nucleophilic substitution at the C-6 position of a related imidazo[1,2-b]pyridazine system, providing insight into the potential reactivity of this compound.
Direct Nucleophilic Displacementnih.gov
The bromine atoms at the C-2 and C-6 positions of the imidazo[1,2-b]pyridazine ring are susceptible to direct nucleophilic displacement. This type of reaction, a form of nucleophilic aromatic substitution (SNAr), is a fundamental transformation for introducing a variety of functional groups. The electron-deficient nature of the pyridazine (B1198779) ring facilitates attack by nucleophiles.
Telesubstitution Reactionsnih.gov
Telesubstitution is a fascinating phenomenon in heterocyclic chemistry where a nucleophile attacks an electrophilic center, leading to the substitution of a leaving group at a more distant position. This often occurs through a series of intermediates, such as didehydro- or ring-opened species.
In the chemistry of halogenated azaaromatics, a notable mechanism is the SN(ANRORC), which stands for Addition of the Nucleophile, Ring Opening, and Ring Closure. This pathway has been observed in the reaction of halogenopyrimidines and halogenopyrazines with potassium amide in liquid ammonia (B1221849). wur.nl The process involves the initial addition of the nucleophile, followed by the opening of the heterocyclic ring to form an intermediate, which then re-cyclizes to yield the substituted product. wur.nl While direct evidence for telesubstitution on this compound is not extensively documented in the provided literature, the general reactivity patterns of related halogeno-azaaromatics suggest that under specific conditions with potent nucleophiles like potassium amide, such rearrangements could be plausible. wur.nl
C-H Activation and Direct Functionalizationresearchgate.net
Direct C-H activation has become a powerful and atom-economical tool for the functionalization of heterocyclic compounds, bypassing the need for pre-functionalized starting materials. researchgate.netresearchgate.net For the imidazo[1,2-b]pyridazine scaffold, the C-3 position is particularly activated for electrophilic substitution and metal-catalyzed C-H functionalization due to the electronic properties of the fused ring system. researchgate.netresearchgate.netstackexchange.com This allows for the direct introduction of aryl, benzyl (B1604629), and alkyl groups.
C-Arylation
The direct C-3 arylation of the imidazo[1,2-b]pyridazine core is a well-established transformation, typically achieved through palladium-catalyzed cross-coupling reactions. researchgate.netsemanticscholar.org This methodology enables the synthesis of 3-aryl- and 3-heteroaryl-imidazo[1,2-b]pyridazines, which are of significant interest in medicinal chemistry. semanticscholar.orgresearchgate.net The reaction generally proceeds by treating the imidazo[1,2-b]pyridazine substrate with an aryl halide in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net
The direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine (B1266833) at its 3-position has been successfully achieved, demonstrating the tolerance of the reaction to the presence of a chloro group at another position. semanticscholar.orgresearchgate.net This method has been extended to one-pot, two-step processes involving an initial Suzuki cross-coupling followed by a palladium-catalyzed C-H arylation to produce di- and tri-substituted imidazo[1,2-b]pyridazines. semanticscholar.org
| Substrate | Arylating Agent | Catalyst / Base | Conditions | Product | Yield | Reference |
| 6-Chloroimidazo[1,2-b]pyridazine | Various Aryl Bromides | Pd(OAc)₂ / K₂CO₃ | DMF, 140 °C, 2-18 h | 3-Aryl-6-chloroimidazo[1,2-b]pyridazines | Good to Excellent | semanticscholar.org |
| 2-Substituted-6-chloroimidazo[1,2-b]pyridazines | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / PPh₃ / K₂CO₃ | 140 °C, 2 h (Microwave) | 3-(4-Nitrophenyl) derivatives | 75-96% | researchgate.net |
| Imidazo[1,2-b]pyridazine | 4-Iodopyridine | Pd(OAc)₂ / Na₂CO₃ or K₂CO₃ | DMF, 135-140 °C, 3-18 h | 3-(Pyridin-4-yl) derivative | 52-58% | researchgate.net |
C-Benzylation and C-Alkylation
Beyond arylation, the direct C-H functionalization of the imidazo[1,2-b]pyridazine scaffold can be extended to include the introduction of benzyl and alkyl groups. researchgate.netresearchgate.net These transformations provide access to a wider range of structurally diverse molecules.
A three-component aza-Friedel–Crafts reaction has been developed for the C-3 alkylation of related imidazo[1,2-a]pyridines. mdpi.com This method involves the reaction of an imidazo[1,2-a]pyridine (B132010), an aldehyde, and a cyclic amine, catalyzed by a Lewis acid such as Y(OTf)₃. This approach offers good functional group tolerance and high yields. mdpi.com For instance, the reaction of 2-phenylimidazo[1,2-a]pyridine (B181562) with benzaldehyde (B42025) and morpholine (B109124) yields the C-3 alkylated product in 92%. mdpi.com While this specific example is for a related scaffold, it highlights a potent strategy that could be adapted for the alkylation of imidazo[1,2-b]pyridazines.
Furthermore, copper-catalyzed methods have been reported for the C-benzylation of nitroalkanes using benzyl bromides, proceeding through a thermal redox mechanism. nih.gov This demonstrates the utility of transition metal catalysis in forming C-C bonds with benzylic substrates under mild conditions, a concept applicable to the functionalization of heterocyclic systems. nih.gov
| Heterocycle | Reagents | Catalyst / Conditions | Product | Yield | Reference |
| 2-Phenylimidazo[1,2-a]pyridine | Benzaldehyde, Morpholine | Y(OTf)₃, Toluene, 110 °C, 24 h | 4-((2-Phenylimidazo[1,2-a]pyridin-3-yl)(phenyl)methyl)morpholine | 92% | mdpi.com |
| 2-Phenylimidazo[1,2-a]pyridine | 4-Methoxybenzaldehyde, Morpholine | Y(OTf)₃, Toluene, 110 °C, 24 h | 4-((4-Methoxyphenyl)(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)morpholine | 87% | mdpi.com |
| 1-Nitropropane | Benzyl bromide | CuBr / Ligand 2b, NaOtBu, Benzene | 1-Phenyl-2-nitrobutane | 65% | nih.gov |
N-Arylation Reactionsresearchgate.net
N-arylation is a crucial transformation for modifying the electronic and steric properties of nitrogen-containing heterocycles. For the imidazo[1,2-b]pyridazine system, palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, are effective methods for creating N-aryl derivatives. researchgate.net This reaction can be directed to one of the nitrogen atoms of the imidazole (B134444) moiety.
The N-arylation of unsymmetrical imidazoles can be highly regioselective. mit.edu For instance, palladium-catalyzed N-arylation of 4-substituted imidazoles with aryl halides and triflates has been shown to be completely N1-selective. This selectivity is attributed to the steric interactions in the transition state, favoring arylation at the less hindered nitrogen atom. mit.edu The use of a pre-activated palladium-ligand complex can significantly improve the efficacy of the reaction. mit.edu
In the context of imidazo[1,2-b]pyridazine synthesis, palladium-catalyzed intramolecular N-arylation is a key step in tandem reactions that construct the heterocyclic core. researchgate.net For example, the coupling of 2-chloro-3-iodopyridine (B15675) with 3-aminopyridazine (B1208633) proceeds via an intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation to form a pyrido[3',2':4,5]imidazo[1,2-b]pyridazine. researchgate.net
| Substrate | Arylating Agent | Catalyst / Ligand / Base | Product | Yield | Reference |
| 2-Chloro-3-iodopyridine / 3-Aminopyridazine | (Intramolecular) | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | Pyrido[3',2':4,5]imidazo[1,2-b]pyridazine | 94% | researchgate.net |
| 4-Methylimidazole | 3-Bromo-4-((4-methyl-1H-imidazol-1-yl)methyl)benzonitrile | Pd₂(dba)₃ / Ligand L1 / NaOtBu | N1-arylated product | 93% | mit.edu |
Oxidation and Reduction Chemistry
The oxidation and reduction chemistry of the this compound scaffold itself is not extensively detailed in the provided search results. However, reactions involving related pyridazine derivatives provide insight into potential transformations.
Reduction: The reduction of substituents on the pyridazine ring is a viable synthetic route. For example, an ethyl-6-azido-5-methylpyridazine-3-carboxylate can be reduced to the corresponding ethyl 6-amino-5-methylpyridazine-3-carboxylate. mdpi.com This transformation from an azido (B1232118) group to an amino group is a standard reduction reaction, indicating that the pyridazine core is stable under these conditions.
Oxidation: The pyridazine ring itself is a π-deficient heteroaromatic system and is generally resistant to oxidation. However, its precursors can be oxidized. For example, 1,6-dihydropyridazines can be efficiently converted to the corresponding aromatic pyridazines in the presence of a base like NaOH or through aerobic oxidation catalyzed by Cu(II) in acetic acid. organic-chemistry.org This suggests that if a synthetic route to this compound involved a di- or tetrahydro- intermediate, a final oxidation step would be required to form the aromatic core.
Oxidation of Sulfur-Containing Derivatives
The sulfur atom in 6-(phenylthio)imidazo[1,2-b]pyridazine derivatives serves as a reactive handle for oxidation reactions, leading to the formation of corresponding sulfoxides and sulfones. These oxidized products are valuable intermediates for further synthetic modifications.
The oxidation of 2-substituted-6-(phenylthio)imidazo[1,2-b]pyridazines to their corresponding sulfinyl derivatives has been accomplished using reagents such as m-chloroperoxybenzoic acid (m-CPBA). For instance, the treatment of 2-methyl-6-(phenylthio)imidazo[1,2-b]pyridazine and 2-t-butyl-6-(phenylthio)imidazo[1,2-b]pyridazine with m-CPBA yields the respective 2-methyl-6-(phenylsulfinyl)imidazo[1,2-b]pyridazine and 2-t-butyl-6-(phenylsulfinyl)imidazo[1,2-b]pyridazine in high yields. umich.edu The reaction is typically carried out in a suitable solvent at controlled temperatures to prevent over-oxidation to the sulfone.
Detailed findings from these oxidation reactions are presented in the table below:
| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |
| 2-Methyl-6-(phenylthio)imidazo[1,2-b]pyridazine | m-Chloroperoxybenzoic acid | 2-Methyl-6-(phenylsulfinyl)imidazo[1,2-b]pyridazine | 86 | umich.edu |
| 2-t-Butyl-6-(phenylthio)imidazo[1,2-b]pyridazine | m-Chloroperoxybenzoic acid | 2-t-Butyl-6-(phenylsulfinyl)imidazo[1,2-b]pyridazine | 90 | umich.edu |
Catalytic Hydrogenation and Hydride Reductions
Catalytic hydrogenation is a powerful method for the reduction of unsaturated bonds. youtube.com While specific examples of catalytic hydrogenation or hydride reduction directly on the this compound core are not extensively detailed in the provided search results, the principles of these reactions are broadly applicable to heterocyclic systems.
Catalytic hydrogenation typically involves the use of a metal catalyst such as palladium, platinum, or nickel to facilitate the addition of hydrogen across double or triple bonds. youtube.com This method could potentially be employed to reduce the pyridazine ring of the imidazo[1,2-b]pyridazine system, although the conditions would need to be carefully controlled to avoid dehalogenation.
Hydride reductions, using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), are commonly used to reduce carbonyls, esters, and other functional groups. While not directly applicable to the aromatic core of this compound, these reagents would be relevant for the reduction of derivatives bearing reducible functional groups. The specific outcome of such reactions would depend on the nature of the substituent and the reducing agent employed.
Metalation Reactions and Electrophilic Quenching
Metalation reactions, including lithiation and halogen-metal exchange, are fundamental strategies for the functionalization of aromatic and heteroaromatic compounds. wikipedia.orgias.ac.in These methods generate organometallic intermediates that can be trapped with various electrophiles to introduce a wide range of substituents.
Lithiation and Subsequent Electrophilic Trapping
Direct deprotonation (lithiation) of heteroaromatic compounds using strong lithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is a common method for creating a nucleophilic carbon center. ias.ac.in The position of lithiation is directed by the most acidic proton, which in the imidazo[1,2-b]pyridazine system is influenced by the electronic effects of the fused rings and the bromine substituents.
While direct lithiation of this compound is not explicitly described in the search results, studies on related polybromoimidazoles demonstrate that lithiation can occur at specific positions, followed by quenching with electrophiles. For example, 1-protected 2,4,5-tribromoimidazoles react with butyl-lithium, and the resulting lithiated species can be trapped with electrophiles like benzophenone, dimethylformamide (DMF), or carbon dioxide. rsc.org A similar approach could potentially be applied to this compound to introduce functional groups at specific positions, assuming regioselective lithiation can be achieved.
Halogen-Metal Exchange Processes
Halogen-metal exchange is a powerful alternative to direct lithiation, particularly for aryl halides. wikipedia.org This reaction involves the treatment of an organic halide with an organolithium reagent, typically n-BuLi or t-BuLi, resulting in the exchange of the halogen atom for a lithium atom. ias.ac.in This method is often faster and more regioselective than direct deprotonation. wikipedia.org
For this compound, a halogen-metal exchange reaction would be expected to occur preferentially at one of the bromine atoms. The resulting monolithiated species could then be reacted with a variety of electrophiles to introduce new functional groups. The regioselectivity of the exchange (i.e., at C-2 or C-6) would likely be influenced by factors such as the reaction temperature and the specific organolithium reagent used.
Research on other bromoheterocycles demonstrates the utility of this approach. For instance, the halogen-metal exchange on bromoheterocycles with acidic protons can be achieved using a combination of a Grignard reagent and n-BuLi. mdpi.com This suggests that similar strategies could be developed for the controlled functionalization of this compound.
Computational and Theoretical Investigations of Imidazo 1,2 B Pyridazine Systems
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity, stability, and spectroscopic properties. Methods like Density Functional Theory (DFT) are commonly employed to model the electronic structure of heterocyclic systems, including imidazo[1,2-b]pyridazines.
These calculations can determine key electronic descriptors:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily excited.
Electrostatic Potential: This mapping helps visualize regions of the molecule that are attractive or repulsive to other charged species, providing clues for intermolecular interactions.
Predicted Properties: Quantum calculations can also predict various physicochemical properties. For instance, the acidity constant (pKa) of 2,6-Dibromoimidazo[1,2-b]pyridazine has been computationally predicted to be approximately 0.65. lookchem.com
Studies on related heterocyclic systems, such as pyridine (B92270) derivatives, have utilized molecular orbital and natural bond orbital analyses to understand how functional groups stabilize the electronic structure and affect properties like ionization energy. nih.gov Such approaches, when applied to this compound, would elucidate the influence of the dibromo substitution on the fused ring's electronic environment.
Molecular Docking and Ligand-Target Interactions (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.comresearchgate.netresearchgate.net This in silico method is vital in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
For the imidazo[1,2-b]pyridazine (B131497) core, docking studies have been performed to evaluate its potential as an inhibitor of various biological targets. A notable study investigated the binding of imidazo[1,2-b]pyridazine derivatives against the Penicillin-Binding Protein 2a (PBP2a) of Methicillin-Resistant Staphylococcus aureus (MRSA). onljbioinform.com
The key findings from such docking studies include:
Binding Affinity: Calculated as a docking score (often in kcal/mol), this value estimates the strength of the ligand-receptor interaction. Lower (more negative) scores generally indicate a more favorable binding pose.
Interaction Analysis: Docking reveals specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions are critical for the stability of the complex and can include:
Hydrogen Bonds: Strong, directional interactions between hydrogen bond donors and acceptors (e.g., between a hydroxyl group on the ligand and a backbone carbonyl oxygen of an amino acid). onljbioinform.com
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein. mdpi.com
Van der Waals Forces: General attractive or repulsive forces between atoms.
In the study involving PBP2a, researchers found that imidazo[1,2-b]pyridazine analogues formed hydrogen bonds with key amino acid residues like GLY 121, TYR 122, and LYS 123 in the binding pocket, suggesting a potential mechanism for inhibiting the enzyme's activity. onljbioinform.com The binding orientation of the compounds within the pocket is critical for this inhibitory effect. onljbioinform.com
| Ligand Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| Imidazo[1,2-b]pyridazine analogues | Penicillin-Binding Protein 2a (PBP2a) | SER 112, PRO 113, TYR 116, GLY 121 | Hydrogen Bonding | onljbioinform.com |
| Imidazo[1,2-b]pyridazine analogues | Penicillin-Binding Protein 2a (PBP2a) | GLY 121, TYR 122, LYS 123, ALA 137 | Hydrogen Bonding | onljbioinform.com |
Conformational Analysis and Stereochemical Studies
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. wiley.com For this compound, the core structure is a fused bicyclic system, which makes it largely rigid and planar.
Unlike flexible acyclic molecules, significant conformational changes due to bond rotation are not a primary feature of this compound. Instead, computational analysis would focus on:
Planarity: Confirming the degree of planarity of the fused ring system. Minor deviations or puckering can be quantified by calculating dihedral angles.
Energy Minima: Theoretical calculations are used to find the lowest energy (most stable) conformation. For a rigid molecule like this, there is typically one dominant low-energy conformation.
Solvent Effects: The conformation of a molecule can be influenced by its environment. Studies on related nitroimidazole derivatives have shown that the conformational landscape can change when moving from the gas phase to an aqueous solution, which can be modeled computationally. mdpi.com
Stereochemistry is concerned with the 3D arrangement of atoms and molecules. The parent molecule, this compound, is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, it does not have enantiomers or diastereomers. Stereochemical considerations would only become relevant if the molecule were to be derivatized with a substituent containing a chiral center.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a powerful asset for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can understand how reactants are converted into products in a step-by-step manner. This involves calculating the energies of all species involved, including reactants, intermediates, transition states, and products.
For reactions involving the imidazo[1,2-b]pyridazine scaffold, such as the C-6 amination of halo-substituted derivatives researchgate.net, computational modeling could provide key insights:
Reaction Pathways: Different possible routes for a reaction can be proposed and tested computationally. For example, a nucleophilic aromatic substitution (SNAr) at the C-6 position could be modeled.
Transition State Analysis: The transition state is the highest energy point along the reaction coordinate. Locating its structure and calculating its energy is crucial for determining the reaction's activation energy (energy barrier). A lower activation energy implies a faster reaction rate.
Kinetic vs. Thermodynamic Control: By comparing the activation energies of different pathways and the final energies of the products, researchers can predict whether a reaction is under kinetic control (favoring the product formed fastest) or thermodynamic control (favoring the most stable product).
While specific computational studies on the reaction mechanisms of this compound are not widely published, the methodology remains a standard and effective approach for understanding its synthesis and reactivity.
Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for structure verification and interpretation of experimental data. ehu.es Time-dependent DFT (TD-DFT) is a common method for predicting electronic spectra, while other calculations can predict nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra. mdpi.com
UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic transitions of a molecule. This provides the absorption wavelengths (λmax) and oscillator strengths (a measure of transition probability), which can be used to simulate a theoretical UV-Vis spectrum. ehu.es
NMR Spectroscopy: By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), theoretical NMR chemical shifts can be predicted. These predictions are then compared to experimental spectra to aid in signal assignment and structure confirmation.
The table below illustrates how computationally predicted data would be compared with experimental results for a hypothetical analysis of this compound.
| Spectroscopic Technique | Predicted Property | Hypothetical Predicted Value | Hypothetical Experimental Value |
| ¹H NMR | Chemical Shift (δ) | 8.15 ppm, 7.90 ppm, 7.50 ppm | 8.12 ppm, 7.88 ppm, 7.47 ppm |
| ¹³C NMR | Chemical Shift (δ) | 145.0, 142.5, 125.3, 120.8, 118.2, 115.6 ppm | 144.8, 142.2, 125.1, 120.5, 117.9, 115.4 ppm |
| UV-Vis | λmax | 255 nm, 310 nm | 258 nm, 312 nm |
| IR | Vibrational Frequency (ν) | 1620 cm⁻¹ (C=N stretch), 1580 cm⁻¹ (C=C stretch), 650 cm⁻¹ (C-Br stretch) | 1625 cm⁻¹, 1582 cm⁻¹, 645 cm⁻¹ |
Advanced Material Science Applications of Imidazo 1,2 B Pyridazine Derivatives
Utilization as Building Blocks for Organic Light-Emitting Devices (OLEDs)
The unique electronic structure of the imidazo[1,2-b]pyridazine (B131497) (IP) core makes it a promising component for materials used in Organic Light-Emitting Devices (OLEDs). Its electron-deficient nature, arising from the presence of three nitrogen atoms, allows it to function as an excellent electron-transporting unit.
Electron-Transporting Properties and Host Materials Design
Research has demonstrated that the imidazo[1,2-b]pyridazine moiety possesses excellent electron-transporting ability and significant thermal stability, both of which are critical for the operational longevity of OLEDs. nih.govacs.org In the design of host materials for phosphorescent OLEDs (PhOLEDs), a bipolar character, meaning the ability to transport both electrons and holes, is often desired to ensure a balanced charge injection and recombination within the emissive layer.
To achieve this, the electron-accepting IP core is often coupled with electron-donating (p-type) units, such as carbazole (B46965). nih.gov The strategic placement of these donor groups on the IP scaffold is crucial for tuning the material's properties. For instance, several bipolar host materials have been developed by substituting carbazole units at different sites of the IP core, leading to compounds like IP6Cz, IP68Cz, IP36Cz, and IP368Cz. nih.gov The substitution sites influence the photophysical and electrochemical properties of the resulting materials. nih.gov
The synthesis of these advanced host materials often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. nih.govwikipedia.org Halogenated precursors, such as 2,6-Dibromoimidazo[1,2-b]pyridazine, are key starting materials in these synthetic routes, allowing for the introduction of various functional groups at the 2- and 6-positions. nih.govmdpi.com
Phosphorescent Organic Light-Emitting Devices
The designed bipolar host materials based on imidazo[1,2-b]pyridazine have shown exceptional performance in red phosphorescent OLEDs. nih.gov When used as hosts for red-emitting phosphorescent dopants like Ir(pq)2acac, devices have exhibited high electroluminescence (EL) efficiencies. nih.gov
For example, OLEDs using IP6Cz (carbazole at the 6-position) and IP68Cz (carbazole at the 6- and 8-positions) as hosts have achieved maximum external quantum efficiencies (ηext,max) of 26.9% and 25.2%, respectively, with minimal efficiency roll-off at high brightness. nih.gov This indicates efficient charge balancing and exciton (B1674681) confinement within the emissive layer. Furthermore, when doped with the deep-red emitter Ir(piq)2acac, these host materials also yield devices with satisfactory performance, reaching ηext,max of 20.5% and 19.9%. nih.gov
The performance of these devices underscores the potential of the imidazo[1,2-b]pyridazine scaffold as a fundamental building block for the next generation of highly efficient and stable OLEDs.
Table 1: Performance of Red Phosphorescent OLEDs with Imidazo[1,2-b]pyridazine-based Host Materials
| Host Material | Dopant | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Current Eff. (cd/A) |
|---|---|---|---|---|
| IP6Cz | Ir(pq)2acac | 26.9 | - | - |
| IP68Cz | Ir(pq)2acac | 25.2 | - | - |
| IP6Cz | Ir(piq)2acac | 20.5 | - | - |
| IP68Cz | Ir(piq)2acac | 19.9 | - | - |
Data sourced from a 2020 study on imidazo[1,2-b]pyridazine as building blocks for host materials. nih.gov
Photochromic and Hierarchically Responsive Hybrid Materials
The exploration of imidazo[1,2-b]pyridazine derivatives in the field of photochromic and hierarchically responsive hybrid materials is an area with limited published research. Photochromic materials are compounds that can reversibly change their color upon exposure to light. While the broader class of pyridazine-containing compounds has been investigated for such properties, for instance in pyridazinespirodihydroindolizine and styrene (B11656) cooligomers, specific examples involving the imidazo[1,2-b]pyridazine scaffold are not widely reported in scientific literature. rsc.org The development of such "intelligent" materials often relies on the integration of a photo-switchable unit into a larger molecular or polymeric structure, a synthetic challenge that could potentially be addressed using functionalized imidazo[1,2-b]pyridazines derived from precursors like the 2,6-dibromo variant.
Corrosion Inhibition Studies
Heterocyclic compounds containing nitrogen and sulfur atoms are well-known for their ability to inhibit the corrosion of metals, particularly steel in acidic environments. electrochemsci.org These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The effectiveness of these inhibitors is related to the presence of heteroatoms with lone pairs of electrons and π-electrons in their aromatic rings, which can interact with the vacant d-orbitals of the metal.
While specific studies on this compound as a corrosion inhibitor are not prevalent, research on closely related imidazo[1,2-a]pyrimidine (B1208166) and imidazo[4,5-b]pyridine derivatives has demonstrated significant corrosion inhibition efficiencies for mild steel in hydrochloric acid solutions. frontiersin.orgrsc.org For example, certain imidazo[1,2-a]pyrimidine derivatives have shown inhibition efficiencies of over 90% at concentrations as low as 0.1 mmol L⁻¹. frontiersin.org These inhibitors act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. frontiersin.org
The adsorption of these molecules on the steel surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. rsc.org The imidazo[1,2-a]pyrimidine group is suggested to be the primary reactive site for adsorption onto the steel surface. frontiersin.org Given the structural similarities, it is highly probable that functionalized imidazo[1,2-b]pyridazine derivatives would also exhibit significant corrosion inhibition properties, making this a promising area for future research. The 2,6-dibromo precursor provides a convenient starting point for the synthesis of a variety of substituted derivatives to be tested for this application.
Table 2: Corrosion Inhibition Efficiency of Imidazo-heterocycle Derivatives on Mild Steel in 1 M HCl
| Inhibitor Compound | Concentration (mmol/L) | Inhibition Efficiency (%) |
|---|---|---|
| DPIP (imidazo[1,2-a]pyrimidine deriv.) | 0.1 | 90.5 |
| OPIP (imidazo[1,2-a]pyrimidine deriv.) | 0.1 | 91.9 |
| P1 (imidazo[4,5-b]pyridine deriv.) | 1.0 | 94.0 |
Data sourced from studies on related imidazo-heterocyclic compounds. frontiersin.orgrsc.org
Medicinal Chemistry Research on Imidazo 1,2 B Pyridazine Scaffolds in Vitro and in Silico Focus
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the imidazo[1,2-b]pyridazine (B131497) scaffold. These studies have revealed that substitutions at various positions of the core structure, particularly at the 2, 3, and 6-positions, significantly influence the biological activity and selectivity of these compounds. nih.govnih.gov
For instance, in the development of ligands for β-amyloid plaques, SAR studies have shown that the binding affinities of imidazo[1,2-b]pyridazine derivatives are highly dependent on the substitution patterns at the 2- and 6-positions. nih.govnih.gov Similarly, for kinase inhibition, substitutions at positions 3 and 6 have been found to be critical for potency and selectivity. nih.govnih.gov The introduction of a morpholine (B109124) or piperazine (B1678402) moiety at the C6 position has been shown to enhance kinase inhibition compared to unsubstituted analogs. nih.gov Furthermore, in the context of antimycobacterial activity, SAR analysis has indicated that a phenyl group with fluoro substituents at C2, a methoxy (B1213986) group at C3, and a benzyl-heteroatom moiety at C6 lead to potent in vitro activity. flinders.edu.au
These studies underscore the importance of fine-tuning the substituents on the imidazo[1,2-b]pyridazine core to achieve desired biological effects.
Kinase Inhibition Activities and Mechanisms (In Vitro)
The imidazo[1,2-b]pyridazine scaffold has been extensively explored for its potential as a protein kinase inhibitor. nih.gov
Derivatives of imidazo[1,2-b]pyridazine have demonstrated inhibitory activity against a variety of kinases. For example, 3,6-disubstituted derivatives have shown selectivity for DYRKs and CLKs, with IC50 values below 100 nM. nih.gov Specifically, one compound was identified as a selective inhibitor of CLK1 (IC50 = 82 nM), CLK4 (IC50 = 44 nM), and DYRK1A (IC50 = 50 nM). nih.gov
In the context of multiple myeloma, 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines with an appropriate aryl substituent at the 3-position inhibit the transforming growth factor-β activated kinase (TAK1) at nanomolar concentrations. nih.gov One lead compound demonstrated an IC50 of 55 nM against TAK1. nih.gov
Furthermore, imidazo[1,2-b]pyridazine derivatives have been developed as potent inhibitors of Tropomyosin receptor kinases (TRKs). One representative compound potently inhibited wild-type TRK, as well as the G595R and G667C mutants, with IC50 values of 0.08 nM, 2.14 nM, and 0.68 nM, respectively. bohrium.com
Table 1: Kinase Inhibition by Imidazo[1,2-b]pyridazine Derivatives
| Compound Class | Target Kinase | IC50 (nM) |
|---|---|---|
| 3,6-Disubstituted Imidazo[1,2-b]pyridazines | CLK1 | 82 |
| CLK4 | 44 | |
| DYRK1A | 50 | |
| 6-Substituted Morpholine/Piperazine Imidazo[1,2-b]pyridazines | TAK1 | 55 |
| Imidazo[1,2-b]pyridazine Derivative | TRK (wild-type) | 0.08 |
| TRK (G595R mutant) | 2.14 |
The mechanism of kinase inhibition by many imidazo[1,2-b]pyridazine derivatives involves competition with ATP for binding to the kinase's active site. The imidazo[1,2-b]pyridazine moiety is known to bind to the hinge region of kinases, a critical area for ATP binding. nih.gov This competitive inhibition has been a key strategy in the design of potent kinase inhibitors based on this scaffold.
Receptor Binding Studies (In Vitro)
Beyond kinase inhibition, the imidazo[1,2-b]pyridazine scaffold has been investigated for its ability to bind to other important biological targets.
A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to β-amyloid plaques, a hallmark of Alzheimer's disease. nih.govnih.gov The binding affinities of these compounds were found to range from 11.0 to over 1000 nM, with the substitution patterns at the 2- and 6-positions being critical for high-affinity binding. nih.govnih.gov For instance, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine exhibited a high binding affinity with a Ki value of 11.0 nM. nih.govnih.gov These findings suggest that the imidazo[1,2-b]pyridazine scaffold could be a valuable template for developing novel imaging agents for β-amyloid plaques. nih.gov
Table 2: Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives to β-Amyloid Plaques
| Compound | Substituent at C2 | Substituent at C6 | Ki (nM) |
|---|
The imidazo[1,2-b]pyridazine scaffold has also been explored for its potential to interact with dopamine (B1211576) and serotonin (B10506) receptors, which are key targets for antipsychotic medications. nih.govnih.gov Research has focused on developing multi-target ligands that can modulate these receptors. While specific binding data for 2,6-Dibromoimidazo[1,2-b]pyridazine itself is not detailed in the provided context, the broader class of imidazo[1,2-b]pyridazines has been investigated for such activities. The affinity for these receptors is a critical factor in the development of new treatments for disorders like schizophrenia. nih.govnih.gov
Antiproliferative Activity in Cancer Cell Lines (In Vitro)
Derivatives synthesized from the this compound scaffold have been a focal point of anticancer research, with numerous studies demonstrating their potent cytotoxic effects against a variety of human cancer cell lines.
The imidazo[1,2-b]pyridazine framework has been utilized to develop potent kinase inhibitors with significant antiproliferative activity. A notable example is an imidazo[1,2-b]pyridazine-based derivative, compound 27f , which emerged from a property-based optimization of a related scaffold. ebi.ac.uk This compound demonstrated remarkable potency, inhibiting the growth of the A549 non-small cell lung cancer cell line with an IC₅₀ value of 6.0 nM. ebi.ac.uk Further studies showed that this derivative possesses nanomolar antiproliferative activity against a wide panel of cancer cell lines. ebi.ac.uk
In the context of hematological malignancies, other derivatives have shown excellent activity against multiple myeloma. For instance, 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines have been found to inhibit the growth of MPC-11 and H929 multiple myeloma cell lines with GI₅₀ values as low as 30 nM. rsc.org While extensive data across all the listed cell lines for a single derivative series is not uniformly available, the potent activity observed in lung cancer and multiple myeloma highlights the promise of this scaffold.
| Compound/Series | Cancer Cell Line | Activity Type | Potency | Reference |
|---|---|---|---|---|
| Compound 27f | A549 (Lung Carcinoma) | IC₅₀ | 6.0 nM | ebi.ac.uk |
| 6-Substituted Imidazo[1,2-b]pyridazines (e.g., Compound 26) | MPC-11, H929 (Multiple Myeloma) | GI₅₀ | As low as 30 nM | rsc.org |
The cytotoxic effects of imidazo[1,2-b]pyridazine derivatives are often rooted in the inhibition of key enzymes that regulate cell cycle progression and survival. The highly potent compound 27f was identified as a selective and orally available inhibitor of the mitotic kinase Mps1 (TTK). ebi.ac.uk Mps1 is a critical component of the spindle assembly checkpoint, and its inhibition leads to severe chromosomal missegregation and ultimately, cell death. The remarkable antiproliferative activity of 27f is attributed to its potent inhibition of Mps1, which has a cellular IC₅₀ of just 0.70 nM. ebi.ac.uk
Other derivatives from this scaffold have been found to target different kinases involved in cancer pathology. For example, certain imidazo[1,2-b]pyridazines have been developed as inhibitors of IKKβ, a kinase central to the NF-κB signaling pathway that promotes cancer cell proliferation and survival. nottingham.ac.uk Additionally, research has led to the discovery of imidazo[1,2-b]pyridazine-containing inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1), another key regulator of inflammatory and survival pathways in cancer. rsc.org The lead compound from this series, compound 26 , inhibited TAK1 with an IC₅₀ of 55 nM. rsc.org This demonstrates that the imidazo[1,2-b]pyridazine scaffold can be chemically modified to selectively target different kinases, providing a versatile platform for developing novel anticancer agents with distinct mechanisms of action.
Anti-infective Research (In Vitro)
The imidazo[1,2-b]pyridazine nucleus is a privileged scaffold that has been explored for the development of various anti-infective agents. nih.gov
Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated a broad spectrum of anti-infective activities, including antibacterial, antiviral, and antiparasitic properties. nih.gov For example, 3,6-disubstituted imidazo[1,2-b]pyridazines have been tested against the protozoan parasite Leishmania amazonensis, with several compounds showing anti-leishmanial activity at a concentration of 10 μM. nih.gov
In the realm of antiviral research, studies on the closely related imidazo[1,2-a]pyridine (B132010) scaffold have identified dibromo-derivatives with a thioether side chain as having antiviral activity, particularly against HIV-1. nih.gov This suggests a potential avenue for the development of imidazo[1,2-b]pyridazine-based antiviral agents as well.
| Activity Type | Organism/Virus | Key Findings | Reference |
|---|---|---|---|
| Antiparasitic | Leishmania amazonensis | Several derivatives showed activity at 10 μM. | nih.gov |
| Antiviral | HIV-1 | Related imidazo[1,2-a]pyridine derivatives show activity. | nih.gov |
| Antibacterial | General | The scaffold is recognized for its antibacterial potential. | nih.gov |
A significant area of research has been the development of imidazo[1,2-b]pyridazine derivatives as antituberculosis agents. A novel series of benzohydrazide-incorporated imidazo[1,2-b]pyridazines has been synthesized and evaluated for in vitro activity against Mycobacterium tuberculosis H37Rv. hakon-art.com Several compounds from this series displayed potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 1.6 µg/mL, which is more potent than the standard drugs pyrazinamide (B1679903) and ciprofloxacin (B1669076) (MIC 3.125 µg/mL). hakon-art.com
Regarding the mechanism of action, the F-ATP synthase has been validated as a key target for anti-TB drug discovery, notably through the approval of bedaquiline. nih.gov While direct evidence for imidazo[1,2-b]pyridazine derivatives inhibiting mycobacterial ATP synthase is still emerging, extensive research on the related imidazo[1,2-a]pyridine scaffold has identified potent inhibitors of this enzyme. nih.govmdpi.com For example, imidazo[1,2-a]pyridine ethers were discovered as selective and potent inhibitors of mycobacterial ATP synthesis. nih.gov This strong precedent suggests that ATP synthase is a highly probable target for the antitubercular activity observed in the imidazo[1,2-b]pyridazine series.
Modulators of Other Biological Pathways (In Vitro)
Beyond cancer and infectious diseases, the imidazo[1,2-b]pyridazine scaffold has proven to be a valuable template for developing modulators of other critical biological pathways, particularly as kinase inhibitors for inflammatory diseases and as ligands for neurodegenerative disease targets.
Derivatives of this scaffold have been identified as potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. nih.govacs.orgnih.govrsc.org Tyk2 mediates signaling for pro-inflammatory cytokines like IL-12, IL-23, and Type I interferons, making it an attractive target for autoimmune and inflammatory diseases. rsc.org Structure-activity relationship studies led to the discovery of highly potent and selective Tyk2 pseudokinase (JH2) domain inhibitors, with some compounds exhibiting Kᵢ values in the low nanomolar range (e.g., 0.015 to 0.035 nM). nih.gov
The scaffold has also yielded selective inhibitors for other kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs). nih.govdundee.ac.uk For example, compound 20a , a 3,6-disubstituted imidazo[1,2-b]pyridazine, was found to be a selective inhibitor of DYRK1A (IC₅₀ = 50 nM) and CLK1 (IC₅₀ = 82 nM). nih.gov
In the context of neurodegenerative disorders, imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as potential imaging agents for β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govnih.govacs.org In vitro binding assays using synthetic Aβ aggregates showed that these compounds could bind with high affinity. nih.govnih.gov Notably, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine displayed a high binding affinity with a Kᵢ value of 11.0 nM. nih.govnih.gov
| Biological Target/Pathway | Compound/Series | Activity | Potency | Therapeutic Area | Reference |
|---|---|---|---|---|---|
| Tyk2 JH2 (Kinase) | 6-amino IZP derivatives | Inhibition | Kᵢ = 0.015 - 0.035 nM | Inflammatory Diseases | nih.gov |
| DYRK1A (Kinase) | Compound 20a | Inhibition | IC₅₀ = 50 nM | Neurological Disorders, Cancer | nih.gov |
| CLK1 (Kinase) | Compound 20a | Inhibition | IC₅₀ = 82 nM | - | nih.gov |
| β-Amyloid Plaques | 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | Binding Affinity | Kᵢ = 11.0 nM | Alzheimer's Disease (Imaging) | nih.govnih.gov |
Anti-inflammatory Effects
The imidazo[1,2-b]pyridazine class of molecules has been explored for its anti-inflammatory properties, with some derivatives showing promise as inhibitors of key inflammatory mediators. nih.gov For instance, certain derivatives have been investigated as inhibitors of Tyrosine Kinase 2 (Tyk2), a component of the Janus kinase (JAK) family that is involved in the signaling of pro-inflammatory cytokines. nih.govrsc.org Additionally, studies on other pyridazine-containing compounds have demonstrated direct inhibition of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory pathway. nih.gov
However, a thorough search of scientific databases reveals a lack of specific in vitro studies quantifying the inhibitory activity of this compound against inflammatory targets such as COX-1, COX-2, or various pro-inflammatory cytokines. Consequently, data tables detailing IC₅₀ values for this specific compound are not available in the current body of scientific literature. Similarly, in silico molecular docking studies of this compound with key inflammatory protein targets have not been published, leaving its binding affinities and interaction modes within these active sites uncharacterized.
Antidiabetic and Antineuropathic Potential
The therapeutic potential of imidazo[1,2-b]pyridazine derivatives extends to metabolic and neurological conditions. nih.gov Some compounds within this family have been noted for their antineuropathic potential. researchgate.net In the realm of antidiabetic research, related heterocyclic structures, such as those containing a pyridazine (B1198779) ring, have been synthesized and evaluated for their ability to inhibit enzymes like α-glucosidase and dipeptidyl peptidase-4 (DPP-4), both of which are established targets for type 2 diabetes management. asianpubs.orgnih.govnih.govnih.govnih.govresearchgate.netmdpi.com
Despite these broader indications, there is no specific published research detailing the in vitro evaluation of this compound as an inhibitor of α-glucosidase or DPP-4. As a result, no specific IC₅₀ values can be reported for this compound against these antidiabetic targets. Furthermore, in silico analyses, including molecular docking studies to predict the binding interactions of this compound with the active sites of these enzymes, are not available in the literature.
Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in signal transduction pathways, and their inhibition is a therapeutic strategy for a range of conditions, including inflammatory diseases and erectile dysfunction. researchgate.net Certain pyridazine derivatives have been identified as inhibitors of various PDE isoenzymes, such as PDE3, PDE4, and PDE5. researchgate.net
However, specific in vitro screening data for this compound against any of the phosphodiesterase isoforms is not present in the available scientific literature. Therefore, its inhibitory potency (e.g., IC₅₀ values) and selectivity profile across the PDE family remain unknown.
Q & A
Basic: What are the optimized synthetic routes for 2,6-Dibromoimidazo[1,2-b]pyridazine?
The synthesis of this compound typically involves halogenation of the parent imidazo[1,2-b]pyridazine core. A common method is the condensation of substituted pyridazines with brominating agents (e.g., NBS or PBr₃) under controlled conditions. Transition-metal-catalyzed cross-coupling reactions, such as palladium-catalyzed bromination, are also employed for regioselective substitution . For example, in related dichloro analogs, halogenation in xylene solvent under nitrogen atmosphere achieves high yields . Key parameters include reaction temperature (80–120°C), solvent polarity, and stoichiometric ratios of brominating agents.
Advanced: How do cross-coupling reactions enable functionalization of this compound?
The dibromo scaffold serves as a versatile intermediate for Suzuki-Miyaura coupling. For instance, coupling with aryl/heteroaryl boronic acids (e.g., thiophen-2-ylboronic acid) replaces bromine atoms with functional groups, enabling structural diversification. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., SPhos) in polar aprotic solvents (DMF, THF) drive these reactions. Computational studies suggest that the 6-position bromine is more reactive due to electronic effects, allowing sequential functionalization . This methodology is critical for generating analogs with tailored biological or electronic properties.
Advanced: What structure-activity relationships (SAR) govern the biological activity of dibromo derivatives?
SAR studies highlight the importance of halogen positioning. For example:
Basic: What spectroscopic techniques are recommended for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms regiochemistry via coupling patterns (e.g., J = 8–10 Hz for adjacent pyridazine protons).
- HRMS : Exact mass analysis verifies molecular formula (C₆H₃Br₂N₃, expected [M+H]⁺ = 298.805).
- X-ray crystallography : Resolves halogen bonding interactions, as seen in related imidazo[1,2-b]pyridazine structures .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .
Advanced: How does computational modeling guide the design of this compound derivatives?
DFT calculations (B3LYP/6-311G**) predict electronic properties (e.g., HOMO/LUMO energies) and non-planarity, which correlate with bioactivity. For example, thiophene-coupled derivatives exhibit lower ΔE (HOMO-LUMO), enhancing reactivity in enzyme-binding assays . Molecular docking (AutoDock Vina) identifies key interactions, such as halogen bonding with Haspin’s Lys²⁹⁷ residue .
Basic: What are the stability considerations for this compound under experimental conditions?
The compound is light-sensitive and prone to hydrolysis in aqueous media. Storage at –20°C under argon is recommended. In DMSO solutions, degradation occurs within 72 hours; thus, fresh preparation is advised for biological assays. Stability in acidic conditions (pH < 3) is poor due to imidazole ring protonation .
Advanced: What in vivo models validate the therapeutic potential of this compound derivatives?
Derivatives like 2,6-diBr analogs show efficacy in rodent models of alcoholism (CRF receptor antagonism) and cancer (Haspin inhibition). For example, oral administration (10 mg/kg) reduces ethanol self-administration in rats by 60% . Pharmacokinetic studies in mice reveal moderate bioavailability (F = 35–40%) and blood-brain barrier penetration, critical for CNS-targeted therapies .
Advanced: How do structural isomers of imidazo[1,2-b]pyridazine impact reactivity and bioactivity?
Compared to imidazo[4,5-c]pyridazine, the [1,2-b] isomer exhibits greater planarity and π-π stacking capacity, enhancing DNA intercalation potential. Bromine at the 6-position in [1,2-b] derivatives increases electrophilicity by 20% (measured via Hammett constants), favoring nucleophilic substitutions . Isomeric purity is critical, as contaminants (e.g., [4,5-d] isomers) reduce biological potency by 50% .
Basic: What safety protocols are essential when handling this compound?
- Use PPE (gloves, goggles) due to skin/eye irritation risks.
- Avoid inhalation; work in fume hoods.
- Neutralize waste with 10% sodium thiosulfate to degrade brominated byproducts.
- Follow FDA guidelines: Not for human/animal administration .
Advanced: Can this compound serve as a fluorescent probe?
While unmodified dibromo derivatives lack fluorescence, coupling with ethynyl groups (via Sonogashira reactions) generates emissive analogs (λₑₘ = 450–470 nm). These probes detect metal ions (e.g., Zn²⁺) with Kd = 1.2 μM, useful in cellular imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
